4-[7-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide
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Overview
Description
MBM-55 is a potent inhibitor of NIMA-related kinase 2 (NEK2), a serine/threonine kinase involved in the regulation of mitotic processes such as centrosome duplication and spindle assembly. This compound has shown significant potential in inhibiting the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MBM-55 involves the design and synthesis of imidazo[1,2-a]pyridine derivatives. The specific synthetic route and reaction conditions are detailed in the research by Xi et al., where the compound was synthesized through a series of chemical reactions involving the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for MBM-55 are not widely documented. the compound is available for research purposes and can be synthesized in laboratories following the protocols outlined in scientific literature .
Chemical Reactions Analysis
Types of Reactions
MBM-55 undergoes various chemical reactions, primarily focusing on its interaction with cellular proteins. The compound is known to induce cell cycle arrest and apoptosis in cancer cells .
Common Reagents and Conditions
The reactions involving MBM-55 typically require reagents such as dimethyl sulfoxide (DMSO) for solubility and various solvents for purification. The compound is stable under standard laboratory conditions and can be stored at -20°C for long-term use .
Major Products Formed
The major products formed from the reactions involving MBM-55 are primarily related to its inhibitory effects on NEK2 and other kinases, leading to the suppression of cancer cell proliferation .
Scientific Research Applications
MBM-55 has a wide range of scientific research applications, particularly in the fields of cancer research and drug development. Its ability to inhibit NEK2 makes it a valuable tool for studying the role of this kinase in cancer progression and for developing potential therapeutic agents .
Chemistry
In chemistry, MBM-55 is used to study the structure-activity relationships of kinase inhibitors and to develop new compounds with improved efficacy and selectivity .
Biology
In biology, MBM-55 is utilized to investigate the cellular mechanisms of NEK2 inhibition and its effects on cell cycle regulation and apoptosis .
Medicine
In medicine, MBM-55 is being explored as a potential therapeutic agent for treating various types of cancer, given its ability to inhibit cancer cell proliferation and induce apoptosis .
Industry
In the pharmaceutical industry, MBM-55 is used in the development of new cancer therapies and as a reference compound for screening other kinase inhibitors .
Mechanism of Action
MBM-55 exerts its effects by inhibiting NEK2, a kinase involved in the regulation of mitotic processes. By binding to the active site of NEK2, MBM-55 prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis. This inhibition disrupts the normal progression of the cell cycle, ultimately resulting in the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
MBM-17: Another potent inhibitor of NEK2 with similar inhibitory effects on cancer cell proliferation.
GSK2643943A: A novel deubiquitinase inhibitor with potential antitumor activities.
GSK3368715: An orally active type I protein arginine methyltransferase inhibitor with antitumor properties.
Uniqueness of MBM-55
MBM-55 stands out due to its high selectivity for NEK2, with an IC50 value of 1 nM. This selectivity is significantly higher compared to other kinases, making MBM-55 a valuable tool for studying NEK2-specific pathways and developing targeted cancer therapies .
Properties
Molecular Formula |
C28H27FN6O2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C28H27FN6O2/c1-33(2)10-11-34-17-22(15-32-34)20-8-9-35-25(16-31-27(35)14-20)21-6-7-24(28(30)36)26(13-21)37-18-19-4-3-5-23(29)12-19/h3-9,12-17H,10-11,18H2,1-2H3,(H2,30,36) |
InChI Key |
CGECJCJUHCZZGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC(=CC=C5)F |
Origin of Product |
United States |
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